molecular formula C10H15NO3 B13332609 Methyl (S)-1-oxo-2-azaspiro[4.4]nonane-3-carboxylate

Methyl (S)-1-oxo-2-azaspiro[4.4]nonane-3-carboxylate

Cat. No.: B13332609
M. Wt: 197.23 g/mol
InChI Key: HXVGXHYUOBAFMK-ZETCQYMHSA-N
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Description

Methyl (S)-1-oxo-2-azaspiro[44]nonane-3-carboxylate is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a lactam and a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-1-oxo-2-azaspiro[4.4]nonane-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable lactam with a cyclohexane derivative, followed by esterification to introduce the methyl ester group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow synthesis or the use of automated reactors. These methods aim to optimize the reaction conditions and minimize the use of hazardous reagents, making the process more environmentally friendly and economically viable.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-1-oxo-2-azaspiro[4.4]nonane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including solvent choice, temperature, and pH, are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Methyl (S)-1-oxo-2-azaspiro[4.4]nonane-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Medicine: Research has explored its potential as a precursor for pharmaceuticals, particularly in the development of drugs targeting neurological disorders and cancer.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of Methyl (S)-1-oxo-2-azaspiro[4.4]nonane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic lactams and esters, such as:

  • 1-azaspiro[4.4]nonane derivatives
  • 1,3,7-triazaspiro[4.4]nonane-2,4-dione
  • 5-azoniaspiro[4.4]nonane

Uniqueness

Methyl (S)-1-oxo-2-azaspiro[44]nonane-3-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

methyl (3S)-1-oxo-2-azaspiro[4.4]nonane-3-carboxylate

InChI

InChI=1S/C10H15NO3/c1-14-8(12)7-6-10(9(13)11-7)4-2-3-5-10/h7H,2-6H2,1H3,(H,11,13)/t7-/m0/s1

InChI Key

HXVGXHYUOBAFMK-ZETCQYMHSA-N

Isomeric SMILES

COC(=O)[C@@H]1CC2(CCCC2)C(=O)N1

Canonical SMILES

COC(=O)C1CC2(CCCC2)C(=O)N1

Origin of Product

United States

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